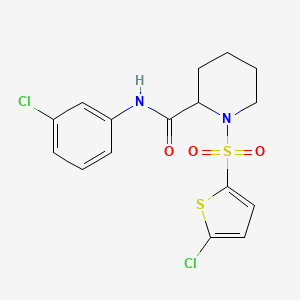
N-(3-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C16H16Cl2N2O3S2 and its molecular weight is 419.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including biological assays, structure-activity relationships (SAR), and pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is C16H15Cl3N2O3S with a molecular weight of approximately 453.8 g/mol. Its structure includes a piperidine ring, a sulfonyl group, and chlorinated phenyl rings, which are significant for its biological activity.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. In studies involving antibacterial screening against strains such as Salmonella typhi and Bacillus subtilis, moderate to strong activity was observed. The compound's efficacy can be attributed to its ability to inhibit bacterial growth through enzyme inhibition mechanisms, particularly targeting urease and acetylcholinesterase (AChE) activities .
2. Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes:
- Acetylcholinesterase (AChE) : IC50 values for related compounds suggest strong inhibitory activity, which may have implications for treating neurological disorders.
- Urease : The compound demonstrates significant urease inhibition, which is critical in managing conditions like urinary tract infections and related complications .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity. The presence of the sulfonamide moiety is particularly noted for its role in antibacterial properties and enzyme inhibition. Modifications at the piperidine ring and the chlorinated phenyl groups can lead to variations in potency and selectivity against different biological targets .
Case Study 1: Anticancer Potential
In vitro studies have indicated that piperidine derivatives exhibit cytotoxic effects against cancer cell lines, including breast cancer and glioblastoma multiforme. The structural characteristics of this compound contribute to its potential as an anticancer agent by inducing apoptosis in malignant cells .
Case Study 2: Neurological Applications
Another study focused on the compound's role as a potential therapeutic agent for neurological disorders due to its AChE inhibitory activity. This could provide a pathway for developing treatments for conditions like Alzheimer's disease, where acetylcholine levels are critical .
Table: Summary of Biological Activities
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S2/c17-11-4-3-5-12(10-11)19-16(21)13-6-1-2-9-20(13)25(22,23)15-8-7-14(18)24-15/h3-5,7-8,10,13H,1-2,6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZFVHLPLPAVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














